5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine
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Overview
Description
5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminobenzoxazole with trifluoromethylthiolating agents under controlled conditions. One common method includes the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired product . The reaction conditions often involve the use of a catalyst-free environment and green media to promote the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one: Known for its biological activities and used in medicinal chemistry.
2-Methoxybenzo[d]oxazole: Exhibits excellent antifungal activity.
2-Ethoxybenzo[d]oxazole: Known for its antibacterial properties.
Uniqueness
5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts enhanced chemical stability and biological activity compared to other similar compounds. This makes it a valuable molecule for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C8H5F3N2OS |
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Molecular Weight |
234.20 g/mol |
IUPAC Name |
5-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)15-4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13) |
InChI Key |
IQZZMBJRLPMKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)N |
Origin of Product |
United States |
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